molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B6266677
CAS No.: 741717-65-7
M. Wt: 201.3
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Description

[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a chemical building block featuring a pyrazole core linked to a benzylamine group. Researchers value this scaffold for developing novel bioactive molecules. Pyrazole-based structures are extensively investigated in medicinal chemistry for their potential as modulators of key biological pathways. For instance, related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated significant antiproliferative activity in cellular assays, such as studies conducted on MIA PaCa-2 pancreatic cancer cells, and have been identified as agents that can disrupt autophagic flux and mTORC1 signaling . This makes the 3,5-dimethyl-1H-pyrazol-1-yl phenylmethanamine structure a compound of interest for researchers synthesizing and evaluating new small molecules for potential applications in cancer research and drug discovery. The compound serves as a versatile intermediate for further chemical functionalization to explore structure-activity relationships.

Properties

CAS No.

741717-65-7

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

93

Origin of Product

United States

Preparation Methods

Cyclization Reaction for Pyrazole Core Formation

The pyrazole ring is synthesized via cyclization of hydrazine derivatives with 1,3-diketones. For instance, 3,5-dimethylpyrazole is prepared by reacting acetylacetone (2,4-pentanedione) with hydrazine hydrate under reflux conditions (80–100°C, 6–8 hours). This reaction proceeds through a nucleophilic attack mechanism, where hydrazine acts as a bifunctional nucleophile, forming the pyrazole core with methyl substituents at positions 3 and 5.

Key Reaction Parameters:

  • Molar Ratio: Acetylacetone to hydrazine hydrate (1:1.2) ensures complete conversion.

  • Solvent: Ethanol or methanol facilitates homogeneous mixing.

  • Yield: 85–92% after recrystallization in hexane.

Benzylation of Pyrazole

The phenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A common approach involves reacting 3,5-dimethylpyrazole with 3-bromobenzylamine in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(OAc)₂).

Representative Procedure:

  • Reactants: 3,5-Dimethylpyrazole (1.0 equiv), 3-bromobenzylamine (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Solvent: Toluene or DMF at 110°C for 12–16 hours.

  • Yield: 70–78% after column chromatography (SiO₂, ethyl acetate/hexane).

Amination of the Benzyl Group

The final step involves converting the benzyl bromide intermediate to the primary amine. This is achieved via a Gabriel synthesis or direct ammonolysis:

Gabriel Synthesis:

  • Phthalimide Protection: React benzyl bromide with potassium phthalimide in DMF (60°C, 4 hours).

  • Deprotection: Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 6 hours).
    Yield: 65–72%.

Direct Ammonolysis:

  • Conditions: NH₃ (7 M in methanol), 100°C, sealed tube (24 hours).

  • Yield: 60–68%.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency and safety. Key advantages include:

  • Reduced Reaction Time: 2–4 hours vs. 12–16 hours in batch processes.

  • Higher Purity: Automated in-line purification (e.g., scavenger resins) minimizes byproducts.

Process Overview:

  • Pyrazole Formation: Continuous mixing of acetylacetone and hydrazine in a microreactor (residence time: 10 minutes).

  • Benzylation: Pd-catalyzed coupling in a packed-bed reactor with immobilized catalysts.

  • Amination: Gas-liquid segmented flow reactor for ammonia integration.

Purification Strategies

  • Crystallization: Ethanol/water mixtures (70:30 v/v) achieve >99% purity.

  • Chromatography: Simulated moving bed (SMB) chromatography replaces manual column purification.

Optimization of Reaction Conditions

Catalyst Screening

Palladium-based catalysts (e.g., Pd(OAc)₂, PdCl₂) are compared for benzylation efficiency:

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)₂XantphosToluene11078
PdCl₂BINAPDMF12072
Pd/CNoneEtOH8065

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification. Toluene balances reactivity and ease of solvent removal.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.25 (s, 1H, pyrazole-H), 3.85 (s, 2H, CH₂NH₂), 2.25 (s, 6H, CH₃).

  • HRMS (ESI): m/z 201.27 [M+H]⁺ (calc. 201.27).

Purity Assessment

  • HPLC: Reverse-phase C18 column (ACN/water, 60:40), retention time = 8.2 minutes, purity >99%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: N-alkylation byproducts during amination.

  • Solution: Use excess ammonia (5–7 equiv) and lower temperatures (60–80°C).

Scalability Limitations

  • Issue: Column chromatography is impractical for multi-kilogram batches.

  • Solution: Replace with acid-base extraction (e.g., HCl washing to isolate amine).

Emerging Methodologies

Enzymatic Amination

Recent studies explore transaminases for stereoselective amination, achieving 90% enantiomeric excess (ee) under mild conditions (30°C, pH 7.5).

Photocatalytic Coupling

Visible-light-mediated C-N bond formation reduces reliance on palladium catalysts, offering a greener alternative .

Chemical Reactions Analysis

Types of Reactions

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylmethanamines, depending on the specific reagents and conditions used.

Scientific Research Applications

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby exerting its biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole/Phenyl) Notable Features
This compound C₁₂H₁₅N₃ 201.27 3,5-dimethyl (pyrazole); 3-phenylmethanamine Amine group for derivatization
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine C₁₂H₁₅N₃ 201.27 3,5-dimethyl (pyrazole); 2-phenylmethanamine Positional isomer affecting conformation
3,5-Diphenyl-1H-pyrazole C₁₅H₁₂N₂ 220.27 Phenyl groups at 3,5-positions (pyrazole) Increased lipophilicity and steric bulk
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile C₁₃H₁₁F₃N₄ 296.25 Trifluoromethyl (pyrazole); nitrile group Electron-withdrawing substituents
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride C₈H₁₆BrCl₂N₃ 272.52 Bromo, dimethyl (pyrazole); amine hydrochloride Halogen enhances stability and reactivity
Key Observations:

Positional Isomerism : The target compound differs from [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine in the position of the pyrazole attachment on the phenyl ring (3- vs. 2-position), which may influence molecular conformation and intermolecular interactions .

Halogenation: Bromo-substituted analogs (e.g., C₈H₉BrClF₂N) exhibit increased molecular weight and lipophilicity, which could enhance membrane permeability in biological systems .

Steric Considerations : The 3,5-diphenylpyrazole derivative (C₁₅H₁₂N₂) has greater steric bulk compared to the target compound, which may reduce solubility but improve thermal stability .

Physicochemical Properties

  • Amine vs. Nitrile Functionality : The methanamine group in the target compound increases polarity compared to nitrile-containing analogs, suggesting higher aqueous solubility .
  • Hydrochloride Salts : Dihydrochloride derivatives (e.g., 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride) enhance stability and crystallinity, a common strategy in pharmaceutical development .

Biological Activity

The compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine , also known by its CAS number 741717-65-7, belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on existing literature, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇N₃
  • Molecular Weight : 201.27 g/mol
  • Chemical Structure : The compound features a pyrazole ring substituted with a phenyl group and an amine functional group, which is critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown significant activity against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC₅₀ values ranging from 2.43 to 7.84 µM.
  • HepG2 (liver cancer) : IC₅₀ values between 4.98 and 14.65 µM .

The mechanism of action appears to involve the inhibition of microtubule assembly, leading to apoptosis in cancer cells. Specifically, compounds derived from pyrazole have been reported to enhance caspase-3 activity, suggesting a pathway for inducing programmed cell death .

Antimicrobial and Anti-inflammatory Properties

The pyrazole scaffold is known for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives can exhibit:

  • Antibacterial effects against various pathogens.
  • Anti-inflammatory activities that may be beneficial in treating chronic inflammatory diseases .

Study on Pyrazole Derivatives

A comprehensive study synthesized several pyrazole derivatives, including this compound, assessing their cytotoxic effects on cancer cell lines. The findings indicated that these compounds could significantly inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets associated with cancer progression. These studies suggest that the compound may interact effectively with proteins involved in tumor growth regulation .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeTarget Cell LinesIC₅₀ Values (µM)Mechanism of Action
AnticancerMDA-MB-2312.43 - 7.84Microtubule destabilization leading to apoptosis
HepG24.98 - 14.65Apoptosis induction via caspase activation
AntimicrobialVarious pathogensVariesDisruption of bacterial cell wall synthesis
Anti-inflammatoryIn vitro modelsVariesInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine, and how do substituents influence reaction efficiency?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 3,5-dimethylpyrazole reacts with halogenated phenylmethanamine derivatives under reflux in polar aprotic solvents (e.g., DMF) . Substituents like methoxy or fluoro groups on the phenyl ring (as seen in analogues) alter electronic effects, impacting reaction rates and yields. Optimization requires adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., CuI for Ullmann-type couplings) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazole ring and substituent positions. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the methylamine group shows a singlet near δ 3.8 ppm .
  • FTIR : Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 201.15 for C12_{12}H15_{15}N3_3) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Store in airtight containers at 2–8°C to prevent degradation. Monitor stability via TLC or HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How can conflicting data on synthetic yields (e.g., 60% vs. 85%) be resolved?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading) to identify critical factors.
  • Kinetic Studies : Use in situ FTIR or HPLC to track intermediate formation and side reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and energy barriers for competing pathways .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F) to enhance membrane penetration. Compare MIC values against E. coli and S. aureus .
  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., dihydrofolate reductase). Focus on H-bonding with pyrazole N-atoms and hydrophobic interactions with methyl groups .

Q. How do reaction conditions influence regioselectivity in pyrazole-functionalized analogues?

  • Methodology :

  • Temperature Control : Lower temperatures (0–25°C) favor kinetic products (e.g., 1,3-substitution), while higher temperatures (80°C) promote thermodynamic stability .
  • Solvent Screening : Polar solvents (e.g., DMSO) stabilize charged intermediates, reducing side products like dimerized pyrazoles .

Q. What chromatographic techniques separate stereoisomers or regioisomers of this compound?

  • Methodology :

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers .
  • TLC : Silica gel plates with ethyl acetate:hexane (3:7) visualize regioisomers (Rf_f differences of 0.1–0.3) .

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